Cas no 49690-63-3 (Tris(2,4-dibromo-phenyl)phosphate)

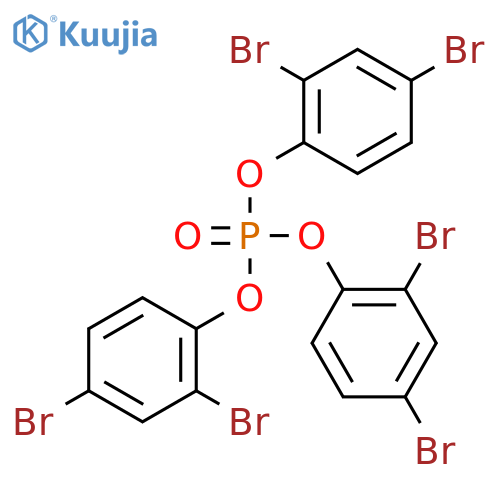

49690-63-3 structure

商品名:Tris(2,4-dibromo-phenyl)phosphate

Tris(2,4-dibromo-phenyl)phosphate 化学的及び物理的性質

名前と識別子

-

- Tris(2,4-Dibromo-phenyl) phosphate

- TDBPPE

- tris(2,3-dibromophenyl) phosphate

- AC1MI32R

- FT-0731058

- DTXSID50950561

- tris(2,4-dibromophenyl)phosphate

- OZEDYCTUPMFWEP-UHFFFAOYSA-N

- tris-(2,4-dibromophenyl)phosphate

- 3-PHENYL-QUINOXALINE-5-CARBOXYLICACID

- Phenol, 2,4-dibromo-, phosphate (3:1)

- 49690-63-3

- AKOS015901272

- 2788-11-6

- Tris(2,4-Dibromo-phenyl)phosphate

- SCHEMBL544629

- tris(2,4-dibromophenyl) phosphate

- Tris(2,4-dibromo-phenyl)phosphate

-

- インチ: 1S/C18H9Br6O4P/c19-10-1-4-16(13(22)7-10)26-29(25,27-17-5-2-11(20)8-14(17)23)28-18-6-3-12(21)9-15(18)24/h1-9H

- InChIKey: OZEDYCTUPMFWEP-UHFFFAOYSA-N

- ほほえんだ: P(OC1C=CC(Br)=CC=1Br)(OC1C=CC(Br)=CC=1Br)(OC1C=CC(Br)=CC=1Br)=O

計算された属性

- せいみつぶんしりょう: 793.53400

- どういたいしつりょう: 793.53387g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 29

- 回転可能化学結合数: 6

- 複雑さ: 511

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 9.1

- トポロジー分子極性表面積: 44.8Ų

じっけんとくせい

- ゆうかいてん: 101 ºC

- PSA: 54.57000

- LogP: 9.90650

Tris(2,4-dibromo-phenyl)phosphate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | T218815-5g |

Tris(2,4-dibromo-phenyl)phosphate |

49690-63-3 | 5g |

$ 430.00 | 2022-06-03 | ||

| TRC | T218815-2.5g |

Tris(2,4-dibromo-phenyl)phosphate |

49690-63-3 | 2.5g |

$ 230.00 | 2022-06-03 | ||

| TRC | T218815-10g |

Tris(2,4-dibromo-phenyl)phosphate |

49690-63-3 | 10g |

$ 680.00 | 2022-06-03 |

Tris(2,4-dibromo-phenyl)phosphate 関連文献

-

Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

-

Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222

49690-63-3 (Tris(2,4-dibromo-phenyl)phosphate) 関連製品

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)

- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)

- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)

- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)

- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量